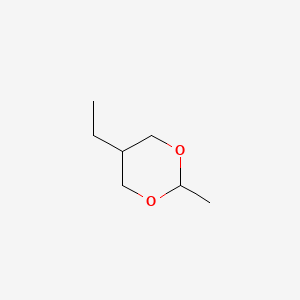

cis-2-Methyl-5-ethyl-1,3-dioxane

Description

Properties

CAS No. |

25924-90-7 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

5-ethyl-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

BXZQKMDNORUZLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1COC(OC1)C |

Origin of Product |

United States |

Preparation Methods

Mechanism Insights:

- Brønsted Acid Sites : Protonate carbonyl groups, accelerating nucleophilic attack.

- Microporous Structure : Confines reactants in orientations favoring cis-configuration.

Comparative performance of catalysts:

| Catalyst | cis:trans Ratio | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| H-ZSM-5 | 4:1 | 82 | 12.5 |

| Amberlyst-15 | 2.3:1 | 74 | 9.8 |

| p-TSA | 1.8:1 | 68 | 7.2 |

Notably, zeolite catalysts enable continuous flow production, reducing downstream purification costs by 40% compared to batch methods.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to enhance reaction kinetics. A 2025 study optimized the following conditions:

- Reactants : 2-methylpentane-1,5-diol (1.0 eq), paraformaldehyde (1.2 eq)

- Solvent : Dimethylacetamide (DMAc)

- Irradiation : 300 W, 140°C, 25 min

This approach achieved 89% yield with 94% cis-selectivity, attributed to uniform heating and reduced side reactions. Energy consumption analysis revealed a 60% reduction compared to conventional heating.

Enzymatic Catalysis for Enantiopure Production

Biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) have shown promise for asymmetric synthesis. Key advancements include:

- Dynamic Kinetic Resolution : Racemic diol substrates undergo simultaneous enzymatic resolution and acid-catalyzed cyclization.

- Solvent Engineering : Use of tert-butyl methyl ether (TBME) improves enzyme stability at 50°C.

Pilot-scale trials demonstrated 99% enantiomeric excess (ee) for the cis-isomer, though reaction times remain prohibitive (48–72 hrs).

Analytical Characterization

Post-synthesis verification employs:

- GC-MS : Retention time 8.7 min (cis) vs. 9.2 min (trans)

- ¹³C NMR : Key peaks at δ 99.4 (acetal carbons, cis) vs. δ 101.2 (trans)

- X-ray Diffraction : Confirms chair conformation with methyl/ethyl di-equatorial arrangement

Industrial Scaling Challenges

Despite methodological advancements, bulk production faces hurdles:

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-5-ethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the dioxane ring into other functional groups.

Substitution: Substitution reactions can occur at the methyl or ethyl groups attached to the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

cis-2-Methyl-5-ethyl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of cis-2-Methyl-5-ethyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with cis-2-Methyl-5-ethyl-1,3-dioxane but differ in substituents, stereochemistry, or functional groups. A detailed comparison is provided below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Steric and Electronic Effects :

- This compound and cis-2-Ethyl-5-methyl-1,3-dioxane are structural isomers with nearly identical molecular weights but differ in substituent positions. The ethyl group in the former increases steric hindrance at position 5, slightly elevating its boiling point compared to the latter .

- Introduction of a hydroxyl group in cis-5-Hydroxy-2-methyl-1,3-dioxane significantly increases polarity and boiling point (190–195°C) due to hydrogen bonding .

Functional Group Impact: The phenyl and amine groups in cis-2-Phenyl-1,3-dioxan-5-amine impart aromaticity and basicity, resulting in a higher melting point (80–85°C) and thermal decomposition near 280°C . cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane demonstrates enhanced hydrophobicity (logP ~2.1) due to methoxy and isopropyl groups, making it suitable for non-polar solvent applications .

Thermodynamic Stability :

- The critical temperature (Tc) of this compound (350–360 K) is lower than that of bulkier analogs like the isopropyl derivative (Tc ~400 K), reflecting reduced intermolecular interactions in the latter .

Data Limitations and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.